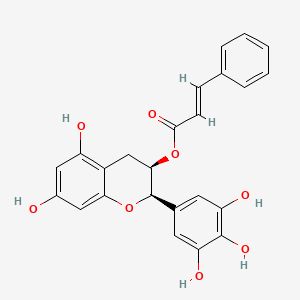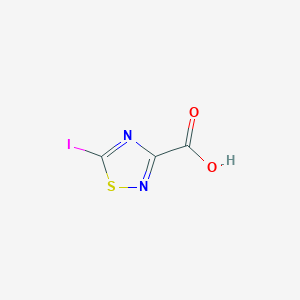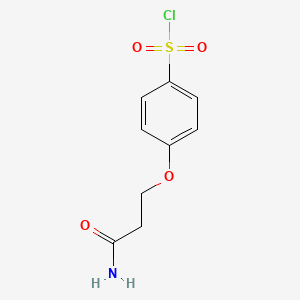![molecular formula C8H12F2 B12834566 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
2,2-Difluoro-6-methylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-6-methylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H12F2. It is a bicyclic structure, meaning it contains two fused rings. The compound is characterized by the presence of two fluorine atoms and a methyl group attached to the bicyclo[2.2.1]heptane framework. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane typically involves the fluorination of a suitable precursor. One common method is the fluorination of 6-methylbicyclo[2.2.1]heptane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
化学反応の分析
Types of Reactions: 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-iodo-6-methylbicyclo[2.2.1]heptane .
科学的研究の応用
2,2-Difluoro-6-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
作用機序
The mechanism of action of 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane depends on its specific application. In biological systems, the fluorine atoms can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The bicyclic structure can also influence the compound’s binding affinity and selectivity for specific molecular targets .
類似化合物との比較
2-Methylbicyclo[2.2.1]heptane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluorobicyclo[2.2.1]heptane: Similar structure but without the methyl group, leading to variations in physical and chemical properties.
Uniqueness: 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane is unique due to the presence of both fluorine atoms and a methyl group, which impart distinct reactivity and stability compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
分子式 |
C8H12F2 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC名 |
2,2-difluoro-6-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H12F2/c1-5-2-6-3-7(5)8(9,10)4-6/h5-7H,2-4H2,1H3 |
InChIキー |
LGLBMWOLTMWSDD-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CC1C(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


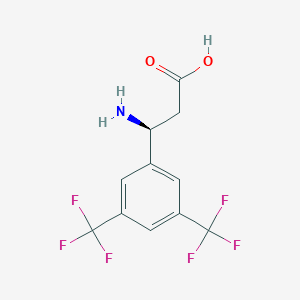
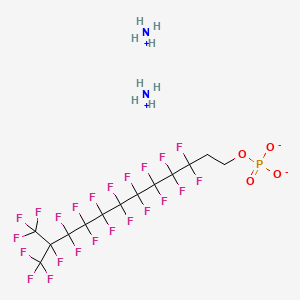
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
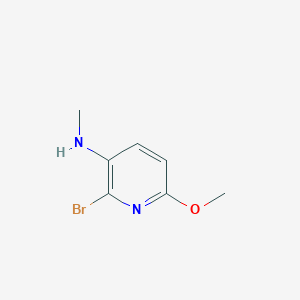
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)
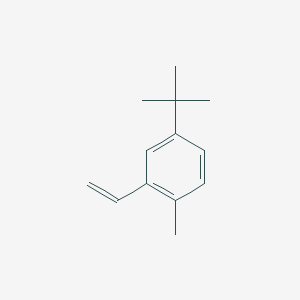
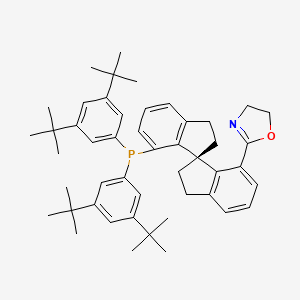
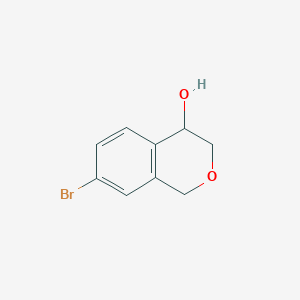
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
